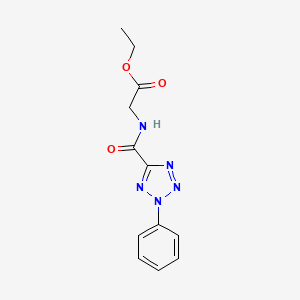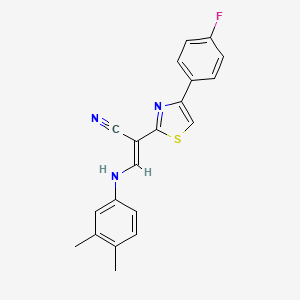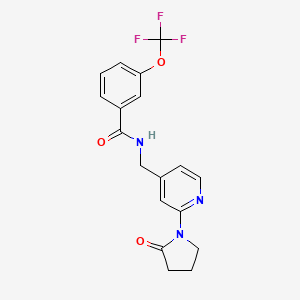
ethyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)acetate” is a derivative of 2H-Tetrazole-5-carboxylic acid, 2-phenyl- . The molecular formula of the parent compound is C8H6N4O2 and it has a molecular weight of 190.1588 .
Synthesis Analysis
Tetrazole derivatives can be synthesized using eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A method to synthesize complexes with di-anionic tetrazole-5-carboxylate (ttzCOO2−) ligands involves an in situ hydrolysis of 1 H-tetrazole-5-carboxylic acid ethyl ester sodium salt .
Molecular Structure Analysis
The molecular structure of the parent compound, 2H-Tetrazole-5-carboxylic acid, 2-phenyl-, is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C8H6N4O2/c13-8(14)7-9-11-12(10-7)6-4-2-1-3-5-6/h1-5H, (H,13,14) .
Chemical Reactions Analysis
Tetrazoles are known to exhibit multiple reactivity . They can act as acids and bases, and also have the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids . Tetrazoles can also react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .
Physical And Chemical Properties Analysis
Tetrazoles are known to exhibit extreme values of acidity, basicity, and complex formation constants . They have specific thermochemical properties . Tetrazoles are also known to dissolve in water, acetonitrile, etc .
作用機序
Target of Action
Tetrazoles, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets due to their electron-donating and electron-withdrawing properties . They are often used as bioisosteres of carboxylic acids, which suggests that they may interact with enzymes or receptors that typically bind to carboxylic acids .
Mode of Action
The planar structure of tetrazoles allows for the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may bind to its targets and induce conformational changes that affect the target’s function.
Biochemical Pathways
Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of the compound.
Result of Action
Given the wide range of biological activities associated with tetrazoles , it is plausible that the compound could induce a variety of cellular responses depending on the specific targets and pathways it affects.
Safety and Hazards
While the specific safety and hazards for “ethyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)acetate” are not mentioned in the search results, tetrazoles are known to decompose and emit toxic nitrogen fumes when heated . They can also react with few active metals and produce new compounds which are explosives to shocks .
特性
IUPAC Name |
ethyl 2-[(2-phenyltetrazole-5-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-2-20-10(18)8-13-12(19)11-14-16-17(15-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROGZAKAVJEKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=NN(N=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2911120.png)
![8-(3,4-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2911121.png)

![5,6-dimethyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2911123.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2911125.png)
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2911126.png)
![2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2911130.png)

![[2,4-Bis(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2911132.png)
![(3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2911138.png)

![N-(4-acetylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2911142.png)
![methyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2911143.png)